2'-Methoxy-5'-methylphthalanilic acid
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Overview
Description
2’-Methoxy-5’-methylphthalanilic acid is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol It is a derivative of phthalanilic acid, characterized by the presence of methoxy and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5’-methylphthalanilic acid typically involves the reaction of 2-methoxy-5-methylbenzoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for 2’-Methoxy-5’-methylphthalanilic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5’-methylphthalanilic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles such as halogens or nitro compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2’-methoxy-5’-methylbenzoic acid, while reduction of a nitro group can produce 2’-methoxy-5’-methylphthalanilic amine .
Scientific Research Applications
2’-Methoxy-5’-methylphthalanilic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methoxy-5’-methylphthalanilic acid is not well-defined in the literature. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’-Methoxy-5’-methylphthalanilic acid include:
- 2’-Methoxy-5’-methylmaleanilic acid
- 2’-Methoxy-5’-methylsuccinic acid
- 2’,5’-Dimethylphthalanilic acid
- 2’-Methylphthalanilic acid
Uniqueness
2’-Methoxy-5’-methylphthalanilic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
19368-44-6 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10-7-8-14(21-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
OHXANRVUSMNCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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